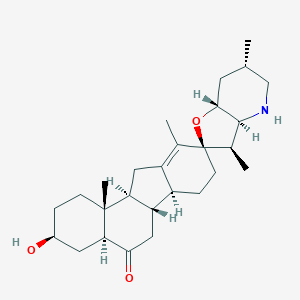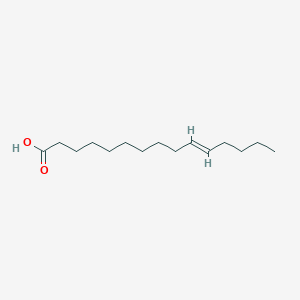
10-Pentadecenoic acid
概要
説明
10-Pentadecenoic acid is an unsaturated fatty acid of particular interest in lipid chemistry . It has a cis double bond at an even carbon (carbon 10) and thus cannot be enzymatically degraded by the usual beta-oxidation pathway .
Synthesis Analysis
10-Pentadecenoic acid is studied for its potential as a bio-based raw material for the synthesis of surfactants, emulsifiers, and other oleochemicals . It is also used in studies of alternative β-oxidation pathways .Molecular Structure Analysis
The molecular formula of 10-Pentadecenoic acid is C15H28O2 . It has a double bond in the 10-position .Chemical Reactions Analysis
10-Pentadecenoic acid is an unsaturated fatty acid that imparts certain physical and chemical properties to lipid membranes, including fluidity, permeability, and phase behavior .Physical And Chemical Properties Analysis
10-Pentadecenoic acid has a molecular weight of 240.38 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .科学的研究の応用
Lubricant Base Stocks
10-Undecenoic acid derivatives have been explored for their potential as lubricant base stocks. They exhibit good lubricating properties, thermal stability, and favorable viscosity indices, making them suitable for this application (Padmaja et al., 2012).
Biomedical Applications
A study on the simultaneous release of silver ions and 10-Undecenoic acid from impregnated polymeric membranes highlights their biomedical benefits. These membranes can release both substances at concentrations ensuring biocidal and fungicidal capacity, beneficial in various chemical-pharmaceutical preparations (Nechifor et al., 2022).
Polymer Synthesis
10-Undecenoic acid is used in the synthesis of polyamides with diverse structures and functional properties. It serves as a renewable monomer, contributing to the development of polymers with specific physical properties (Goethals et al., 2014).
Copolymer Synthesis
Utilizing 10-Undecenoic acid derived from castor oil, a range of comb-like copolymers have been synthesized. These copolymers exhibit diverse properties, including amorphous to semicrystalline behavior, suggesting applications in new polymeric materials (Ferraz et al., 2018).
Surface Science
The self-assembling properties of 10-Undecenoic acid on silicon surfaces have been studied. Its unique layer-by-layer growth mechanism and interactions (Van der Waals force and hydrogen bonding) indicate potential in surface modification technologies (Li et al., 2004).
Antimicrobial Polyesters
Polyesters derived from 10-Undecenoic acid exhibit notable antibacterial activity. Their biocidal efficiency against various bacteria suggests their use in creating antimicrobial materials (Totaro et al., 2014).
Chemical Synthesis
Improved synthesis methods for derivatives of pentadecenoic acid, like (Z)-14-methyl-9-pentadecenoic acid, have been developed. These methods offer potential for studying the inhibitory potential of such acids on enzymes like DNA topoisomerase I (Carballeira et al., 2007).
Biofuel and Biolubricant Production
Esterification of 10-Undecenoic acid with methanol has been studied, revealing its potential in producing biofuels, biolubricants, and plasticizers. This research provides insights into efficient methods for converting fatty acids into valuable industrial products (Narayan et al., 2017).
Polyester Synthesis
The polymerization of 10-Undecenoic acid in the presence of clay catalysts leads to polyesters with diverse physicochemical and lubricant properties. These findings contribute to the development of new materials in industrial applications (Yasa et al., 2017).
Renewable Polyesters
Vanillic acid and 10-Undecenoic acid have been used to synthesize thermoplastic polyesters with tunable properties. This research opens avenues for creating sustainable materials from renewable resources (Pang et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-pentadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXSAEQXOXTDAM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Pentadecenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




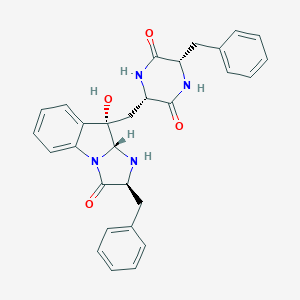
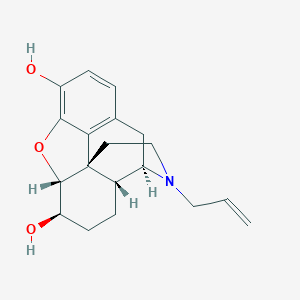


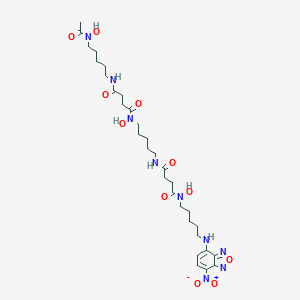
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
